![molecular formula C10H9NO2 B1373389 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-36-8](/img/structure/B1373389.png)
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Descripción general
Descripción
5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an isoindolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an isatin derivative with a cyclopropane precursor under basic conditions. The reaction often requires a catalyst to facilitate the cyclization process and achieve high yields .
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly and scalable .
Análisis De Reacciones Químicas
Types of Reactions
5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .
Aplicaciones Científicas De Investigación
5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spiroindoles: Another class of spirocyclic compounds with significant pharmacological potential.
Uniqueness
5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific combination of a cyclopropane ring and an isoindolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-hydroxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-1-2-8-7(5-6)9(13)11-10(8)3-4-10/h1-2,5,12H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYNQKGFDFZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694270 | |
| Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-36-8 | |
| Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


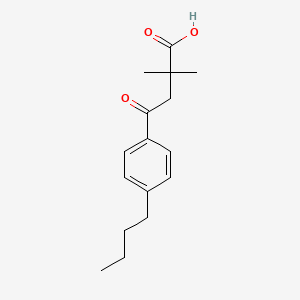

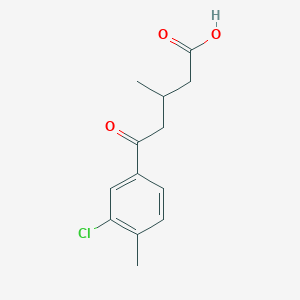
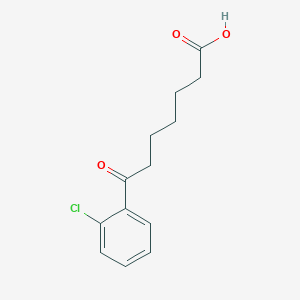

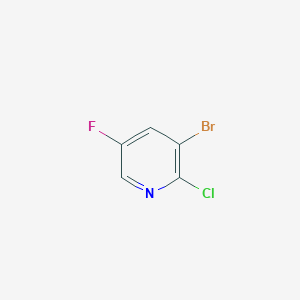
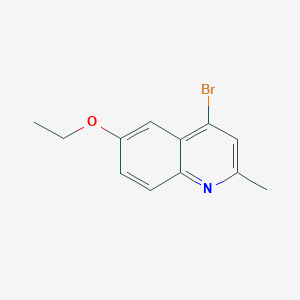

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)


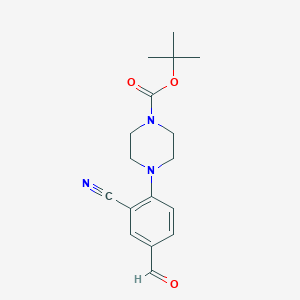
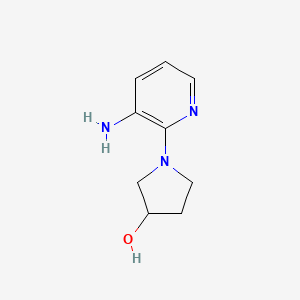
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)
